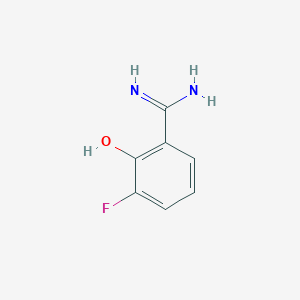
6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidamide, 3-fluoro-2-hydroxy- is an organic compound with the molecular formula C7H7FN2O This compound is characterized by the presence of a benzenecarboximidamide group substituted with a fluorine atom at the third position and a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 3-fluoro-2-hydroxy- typically involves the introduction of the fluorine and hydroxyl groups onto the benzenecarboximidamide core. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods: Industrial production of Benzenecarboximidamide, 3-fluoro-2-hydroxy- may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as nitration, reduction, fluorination, and hydroxylation, followed by purification and isolation of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: Benzenecarboximidamide, 3-fluoro-2-hydroxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Benzenecarboximidamide, 3-fluoro-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidamide, 3-fluoro-2-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of the fluorine and hydroxyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Benzenecarboximidamide: The parent compound without the fluorine and hydroxyl substitutions.
3-Fluorobenzenecarboximidamide: A derivative with only the fluorine substitution.
2-Hydroxybenzenecarboximidamide: A derivative with only the hydroxyl substitution.
Uniqueness: Benzenecarboximidamide, 3-fluoro-2-hydroxy- is unique due to the combined presence of both fluorine and hydroxyl groups, which can significantly alter its chemical and biological properties compared to its analogs
Propiedades
Número CAS |
868271-22-1 |
|---|---|
Fórmula molecular |
C7H7FN2O |
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
3-fluoro-2-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H3,9,10) |
Clave InChI |
LONCFLYUBNVWNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


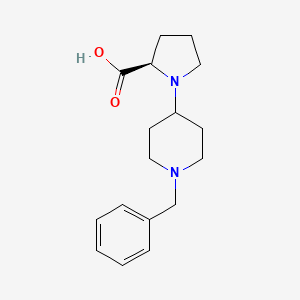
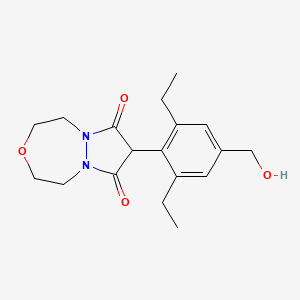
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
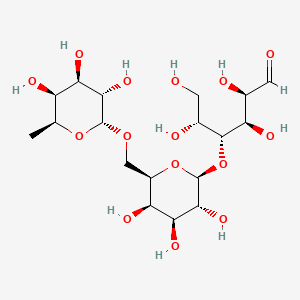
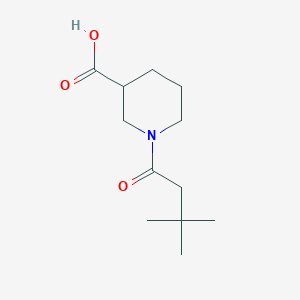
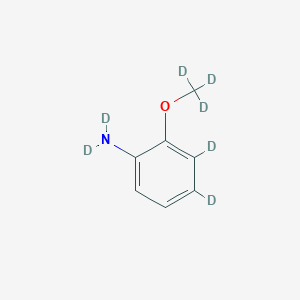
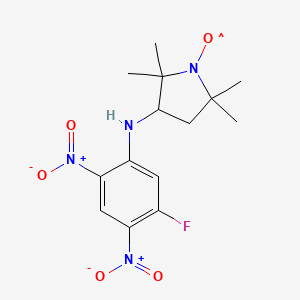
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
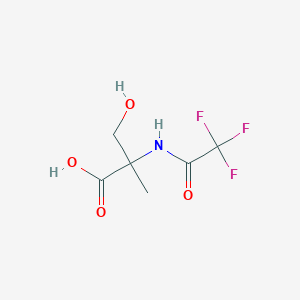
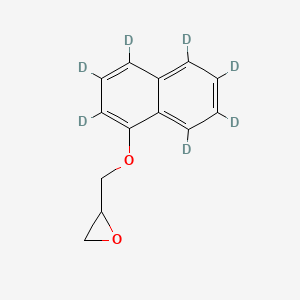
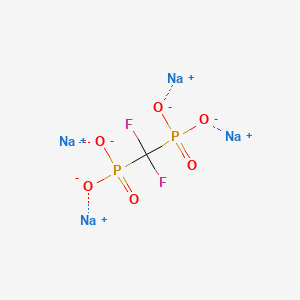
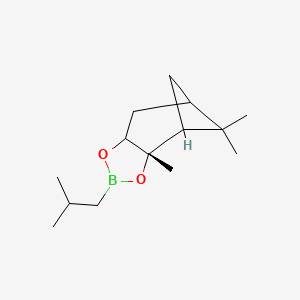
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)

